Reduced Dopamine D2 Receptor Affinity of DM-3411 Compared to Brexpiprazole
The primary metabolite, DM-3411, exhibits a significantly lower affinity for the dopamine D2 receptor compared to the parent drug, brexpiprazole. This difference in binding affinity is a key differentiator between the active pharmaceutical ingredient and its major circulating metabolite [1][2].
| Evidence Dimension | Dopamine D2 receptor affinity (qualitative comparison) |
|---|---|
| Target Compound Data | Lower affinity than brexpiprazole |
| Comparator Or Baseline | Brexpiprazole (Ki = 0.3 nM for hD2L receptor) |
| Quantified Difference | Not explicitly quantified as a Ki value, but consistently reported as 'lower' or 'minimal' [1]. |
| Conditions | In vitro receptor binding assays using human D2 receptors (hD2L) [3]. |
Why This Matters
This confirms DM-3411 is an inactive metabolite, a crucial piece of information for regulatory submissions, impurity qualification, and understanding the drug's overall pharmacological profile.
- [1] Sasabe, H., Koga, T., Furukawa, M., Matsunaga, M., Kaneko, Y., Koyama, N., Hirao, Y., Akazawa, H., Kawabata, M., Kashiyama, E., & Takeuchi, K. (2021). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Xenobiotica, 51(5), 522–535. View Source
- [2] Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. CiNii Research. View Source
- [3] Brexpiprazole (OPC-34712). ChemScene. View Source
